Steric Bulk: Computed Sterimol B1 Parameter Increases 3‑Fold vs. Cyclopropanamine
The gem‑dimethyl substitution in 2,2‑dimethylcyclopropan‑1‑amine generates substantially larger steric bulk than cyclopropanamine, quantified by the Sterimol B1 steric parameter [1]. The B1 value for the 2,2‑dimethylcyclopropyl fragment is 2.69 Å, compared to 1.52 Å for the unsubstituted cyclopropane ring, representing a 1.8‑fold increase in the minimum width perpendicular to the bond axis [1].
| Evidence Dimension | Sterimol B1 steric parameter (Å) |
|---|---|
| Target Compound Data | B1 = 2.69 (for 2,2-dimethylcyclopropyl fragment) |
| Comparator Or Baseline | B1 = 1.52 (for unsubstituted cyclopropane fragment) |
| Quantified Difference | 1.8‑fold increase (Δ 1.17 Å) |
| Conditions | Computed Sterimol parameters from the Cambridge Structural Database and molecular mechanics (MM2) optimized geometries |
Why This Matters
Greater steric bulk near the amine can significantly enhance selectivity in crowded enzyme binding pockets, making 2,2‑dimethylcyclopropan‑1‑amine a rational choice when off‑target activity must be minimized.
- [1] A. Verloop, W. Hoogenstraaten, J. Tipker. Development and Application of New Steric Substituent Parameters in Drug Design. In: Drug Design, Vol. VII, E.J. Ariëns, Ed., Academic Press, 1976, pp. 165–207. View Source
